molecular formula C20H21NO6 B12171026 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12171026
M. Wt: 371.4 g/mol
InChI Key: IIYNCIDPQMRCMV-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with a hydroxyl group at position 3. Key structural features include:

  • Position 5: A 4-methoxyphenyl group, contributing to lipophilicity and hydrogen-bonding capacity via the methoxy substituent.
  • Position 1: A 3-methoxypropyl chain, enhancing solubility through ether linkages and flexible alkyl spacing.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO6/c1-25-11-4-10-21-17(13-6-8-14(26-2)9-7-13)16(19(23)20(21)24)18(22)15-5-3-12-27-15/h3,5-9,12,17,23H,4,10-11H2,1-2H3

InChI Key

IIYNCIDPQMRCMV-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Core Pyrrolone Ring Formation via Lactone-Lactam Conversion

The pyrrolone core is synthesized through a lactone-lactam conversion pathway, a method well-established for dihydropyrrolone derivatives. Starting with phenylacetones and glyoxylic acid, acid-catalyzed condensation yields 5-hydroxyfuranones. Subsequent treatment with thionyl chloride followed by aqueous ammonia generates intermediate 5-hydroxylactams. Radical bromination with N-bromosuccinimide (NBS) introduces a bromine atom at the 5-position, and dehydration completes the formation of the pyrrolone scaffold. This step is critical for establishing the 1,5-dihydro-2H-pyrrol-2-one structure, which serves as the foundation for further functionalization.

Reaction Conditions and Optimization

  • Acid Catalyst : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> (0.5–1.0 equiv.).

  • Temperature : 80–100°C for condensation; room temperature for lactam formation.

  • Yield : 60–75% after dehydration.

Key Reaction Parameters:

ParameterValue
CatalystPd(OAc)<sub>2</sub> (20 mol%)
LigandPPh<sub>3</sub> (40 mol%)
SolventToluene
Temperature130°C
Yield72–83%

Functionalization with the 3-Methoxypropyl Group

The 3-methoxypropyl side chain is incorporated via nucleophilic alkylation. Using 3-methoxypropyl bromide and a base such as K<sub>2</sub>CO<sub>3</sub> in DMF, the alkyl group is introduced at the nitrogen atom of the pyrrolone core. This step requires careful control of stoichiometry to avoid over-alkylation.

Acylation with Furan-2-carbonyl Chloride

The furan-2-carbonyl group is attached through acylation. Furan-2-carbonyl chloride, synthesized via oxidation of furfural followed by chlorination, reacts with the hydroxyl group at position 3 of the pyrrolone intermediate. The reaction is catalyzed by AlCl<sub>3</sub> under anhydrous conditions.

Acylation Conditions:

  • Reagent : Furan-2-carbonyl chloride (1.2 equiv.).

  • Catalyst : AlCl<sub>3</sub> (0.1 equiv.).

  • Solvent : Dichloromethane.

  • Yield : 65–70%.

Hydroxylation at Position 3

The 3-hydroxy group is introduced either during the lactone-lactam conversion step or via post-functionalization oxidation. Copper-catalyzed oxidation using Cu(OAc)<sub>2</sub> in aqueous ammonia selectively oxidizes the α-position of the carbonyl group.

Mechanistic Insights and Challenges

Regioselectivity in Palladium-Catalyzed Coupling

The palladium-mediated arylation proceeds via a tandem mechanism involving oxidative addition of the triiodobenzene to Pd<sup>0</sup>, followed by enolate formation and intramolecular O-arylation. Steric effects dictate regioselectivity, favoring coupling at terminal iodines over central positions.

Side Reactions and Mitigation

  • Over-Alkylation : Controlled addition of 3-methoxypropyl bromide and use of bulky bases (e.g., Cs<sub>2</sub>CO<sub>3</sub>) minimize di-alkylation.

  • Dehydration Byproducts : Low-temperature dehydration (40–50°C) reduces formation of undesired alkenes.

Characterization and Validation

The final compound is characterized by:

  • NMR : Distinct signals for the furan carbonyl (δ 165–170 ppm in <sup>13</sup>C NMR) and methoxy groups (δ 3.7–3.9 ppm in <sup>1</sup>H NMR).

  • Mass Spectrometry : Molecular ion peak at m/z 426.5 [M+H]<sup>+</sup> .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the furan ring leads to the formation of a tetrahydrofuran derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead candidate for drug development due to its structural diversity. Its potential applications include:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 1.56 to 25 µM .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 - 25 µM
Methicillin-resistant S. aureus12.5 - 25 µM
Bacillus subtilis1.56 - 6.25 µM
Clostridium perfringens1.56 - 6.25 µM
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential therapeutic uses in treating conditions characterized by inflammation.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for:

  • Building Block for Complex Molecules : The presence of multiple functional groups enables chemists to utilize it in various synthetic pathways, facilitating the creation of new compounds with desired properties.

Material Science

The potential applications extend into material science where the compound may be used in:

  • Development of New Materials : Its chemical properties could be harnessed to create materials with specific functionalities, such as enhanced conductivity or fluorescence.

Antimicrobial Activity Case Study

A study focused on the antimicrobial efficacy of derivatives similar to 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one demonstrated significant effectiveness against resistant bacterial strains. The findings highlighted the need for further exploration into its structure-activity relationship (SAR) to optimize potency against specific pathogens .

Anti-inflammatory Research

Research investigating the anti-inflammatory effects of this compound revealed its capacity to inhibit pro-inflammatory cytokines in vitro. This suggests that it may serve as a therapeutic agent in managing inflammatory diseases, warranting further clinical exploration .

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related pyrrol-2-one derivatives, emphasizing substituent variations and their biochemical implications:

Compound Position 4 Position 5 Position 1 Yield (%) Melting Point (°C) Key Findings References
Target Compound Furan-2-ylcarbonyl 4-Methoxyphenyl 3-Methoxypropyl Not reported Not reported Hypothesized enhanced solubility due to methoxypropyl chain.
Compound 25 4-Methylbenzoyl 3-Trifluoromethylphenyl 2-Hydroxypropyl 9 205–207 Lower yield due to steric hindrance from trifluoromethyl group. Moderate biofilm inhibition.
Compound 29 4-Methylbenzoyl 3-Chlorophenyl 2-Hydroxypropyl 47 235–237 Higher yield attributed to chloro group’s electron-withdrawing effects. Improved crystallinity.
Compound 51 4-Chlorobenzoyl 3-Fluoro-4-trifluoromethylphenyl 3-Methoxypropyl Not reported Not reported Enhanced lipophilicity and metabolic stability from halogenation.
Compound 11 Acetyl 4-Methoxyphenyl 4-Methylphenyl 2 Not reported Acetyl group reduces steric bulk but lowers binding affinity compared to aromatic acyl groups.
ZINC08441573 2,3-Dihydrobenzodioxine-6-carbonyl 4-Butoxyphenyl 2-Furylmethyl Not reported Not reported Docking score: -32.47 (indicative of strong receptor binding).

Key Observations

Substituent Effects on Yield :

  • Chloro (e.g., Compound 29 ) and trifluoromethyl (Compound 25 ) groups at Position 5 significantly impact yields, likely due to electronic effects influencing reaction intermediates .
  • Bulky substituents (e.g., benzofuran-2-ylcarbonyl in ) reduce yields, as seen in multi-step syntheses requiring rigorous purification .

Bioactivity Correlations: Halogenation: Chloro (Compound 29) and fluoro (Compound 51) substituents enhance metabolic stability and target affinity, aligning with trends in kinase inhibitor design . Methoxy Groups: The 3-methoxypropyl chain in the target compound may improve solubility compared to hydroxypropyl (Compound 25) or morpholinylpropyl () chains, which introduce hydrogen-bond donors .

Thermal Stability :

  • Higher melting points (e.g., 235–237°C for Compound 29) correlate with crystalline packing facilitated by planar aromatic substituents .

Synthetic Accessibility :

  • Multi-component reactions (e.g., ) are common for pyrrol-2-ones, but yields vary widely (2–47%) depending on substituent compatibility .

Research Implications

  • Drug Design : The target compound’s furan-2-ylcarbonyl and methoxypropyl groups balance lipophilicity and solubility, making it a candidate for optimizing pharmacokinetic profiles.
  • SAR Exploration : Systematic substitution at Position 5 (e.g., electron-deficient aryl groups) could further enhance bioactivity, as demonstrated by halogenated analogues .
  • Challenges : Low yields in some analogues (e.g., 2% for Compound 11) highlight the need for improved catalytic systems or protecting-group strategies .

Biological Activity

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with notable potential in medicinal chemistry. Its unique structural features, including multiple functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H21NO7C_{20}H_{21}NO_7, with a molecular weight of approximately 387.4 g/mol. The structure includes furan, methoxy, and hydroxyl groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H21NO7
Molecular Weight387.4 g/mol
IUPAC Name3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one
InChI KeyLQNIKIMHRKNXOO-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds similar to 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one exhibit significant antimicrobial properties. For instance, derivatives with furan and methoxy groups have shown inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have demonstrated that such compounds can protect cellular components from oxidative damage, which is crucial in preventing diseases related to oxidative stress .

Anti-inflammatory Effects

Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests that 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one may possess anti-inflammatory properties, making it a candidate for therapeutic use in inflammatory diseases .

The biological activity of this compound is largely influenced by its interaction with specific molecular targets such as enzymes and receptors. The presence of hydroxyl and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which can alter the activity of target proteins. For example, it may inhibit enzymes involved in inflammatory pathways or microbial metabolism .

Study on Antimicrobial Efficacy

A study conducted on a series of pyrrolone derivatives found that compounds structurally similar to 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Investigation into Antioxidant Properties

In vitro assays revealed that the compound exhibited a dose-dependent increase in antioxidant activity, measured by DPPH radical scavenging assays. At concentrations above 50 µM, the compound showed over 70% inhibition of radical formation .

Conclusion and Future Directions

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one exhibits significant biological activity across various domains including antimicrobial, antioxidant, and anti-inflammatory properties. Its complex structure presents opportunities for further research into its mechanisms of action and potential therapeutic applications.

Future studies should focus on:

  • In vivo studies to evaluate the pharmacokinetics and toxicity profiles.
  • Structure–activity relationship (SAR) analyses to optimize the biological efficacy.
  • Clinical trials to assess therapeutic potential in humans.

This compound represents a promising lead for drug development in treating infectious diseases and conditions characterized by oxidative stress and inflammation.

Q & A

Q. Advanced

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while non-polar solvents favor cyclization .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Temperature gradients : Stepwise heating (e.g., 0°C → reflux) minimizes side reactions during acylation .

How do computational methods aid in predicting reactivity or stability?

Q. Advanced

  • DFT calculations : Model electronic effects of substituents (e.g., methoxy groups increase electron density on the pyrrolone ring, altering reactivity) .
  • Molecular dynamics (MD) : Simulate solvent interactions to predict solubility or degradation pathways .
  • Docking studies : Explore binding affinities for biological targets (e.g., enzyme active sites) to prioritize synthetic targets .

What are the stability considerations under varying experimental conditions?

Q. Advanced

  • pH sensitivity : The hydroxyl group may deprotonate in basic conditions, altering solubility. Use buffered solutions (pH 6–8) for biological assays .
  • Light/heat degradation : Store in amber vials at −20°C to prevent furan ring oxidation .
  • Accelerated stability testing : Conduct stress studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

How can regioselectivity be controlled in substitution reactions?

Q. Advanced

  • Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic attacks to desired positions .
  • Metal catalysis : Palladium-mediated cross-coupling ensures specificity for aryl substitutions .
  • Steric effects : Bulky substituents (e.g., 3-methoxypropyl) hinder undesired side reactions .

What structural analogs exhibit notable biological or chemical differences?

Q. Advanced

Analog Structural Variation Impact
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-pyrrolSimplified pyrrole coreReduced hydrogen-bonding capacity
1-[3-(Dimethylamino)propyl] derivativeDimethylamino substituentEnhanced solubility in polar solvents
4-(4-Fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acidThiophene replacementAltered electronic properties

How to address low yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Recrystallization optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) to enhance purity .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

What are the best practices for reproducibility in multi-step syntheses?

Q. Basic

  • Detailed logs : Record exact equivalents, solvent batches, and stirring rates .
  • Intermediate characterization : Validate each step with TLC and NMR before proceeding .
  • Standardized protocols : Use Schlenk lines for moisture-sensitive reactions and argon/vacuum purging .

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